Cyclopentolate hydrochloride is a synthetic anticholinergic agent belonging to the class of muscarinic receptor antagonists. [] It is primarily used in scientific research for its ability to induce cycloplegia and mydriasis. [] Cycloplegia refers to the temporary paralysis of the ciliary muscle, which controls the eye's ability to focus. [] Mydriasis refers to the dilation of the pupil. [] These effects are valuable for various scientific investigations, particularly in ophthalmology and vision science. []
Cyclopentolate is derived from the chemical structure 2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate. It belongs to the class of anticholinergic drugs, specifically targeting muscarinic acetylcholine receptors. The compound exists primarily in the form of cyclopentolate hydrochloride, which enhances its solubility and stability for ophthalmic applications .
The synthesis of cyclopentolate hydrochloride can be achieved through several methods, including:
Cyclopentolate has a complex molecular structure characterized by its cyclic components and functional groups. Its molecular formula is , with a molecular weight of approximately 236.27 g/mol. The structural representation includes:
The three-dimensional conformation plays a crucial role in its interaction with muscarinic receptors, influencing its pharmacological activity .
Cyclopentolate undergoes various chemical reactions primarily related to its hydrolysis and interaction with other reagents:
The pharmacological effects of cyclopentolate are primarily mediated through competitive antagonism at muscarinic acetylcholine receptors (mAChRs). The mechanism involves:
The onset of action typically occurs within 20 to 60 minutes post-administration, depending on iris pigmentation, with effects lasting several hours .
These properties are critical for ensuring effective delivery in clinical settings .
Cyclopentolate has several important applications in medicine:
Cyclopentolate is a synthetic anticholinergic agent primarily employed in ophthalmology for diagnostic procedures. As a short-acting cycloplegic and mydriatic, it facilitates detailed examination of the retina and accurate refraction assessments by temporarily paralyzing the ciliary muscle and dilating the pupil. Its rapid onset and manageable duration profile distinguish it from longer-acting agents like atropine, positioning it as a preferred choice in clinical practice [1] [5].
Cyclopentolate was first synthesized in 1952 through strategic molecular modifications of tropic acid analogues. Researchers Treves and Testa developed it during a systematic investigation into novel antispasmodic agents, aiming to create compounds with more favorable therapeutic profiles than atropine [1] [7]. The compound emerged from a series of esters and quaternary derivatives of β-hydroxy acids evaluated for pharmacological activity [1]. Patent protection was secured under US Patent 2,554,511 in 1951, with Schieffelin & Co. driving its initial development [7]. By 1971, Japan granted its first global regulatory approval, establishing cyclopentolate as a clinically valuable ophthalmic agent [4]. Its inclusion on the WHO Model List of Essential Medicines in 2021 (22nd edition) underscores its enduring medical significance [3] [7].
Cyclopentolate belongs to the muscarinic acetylcholine receptor (mAChR) antagonist class of neuropsychiatric agents, specifically targeting the M1–M5 receptor subtypes [4] [8]. Its molecular structure (C₁₇H₂₅NO₃; molecular weight 291.39 g/mol) features a cyclopentyl group linked to a phenylacetate ester and a dimethylaminoethyl chain – a configuration that enhances its penetration through ocular tissues [1] [9]. As documented in the KEGG DRUG database, it is therapeutically categorized under:
Table 1: Pharmacological Classification of Cyclopentolate
Classification System | Code/Designation | Therapeutic Category |
---|---|---|
Anatomical Therapeutic Chemical (ATC) | S01FA04 | Anticholinergic ophthalmic preparations |
KEGG DRUG | DG01141 | Muscarinic cholinergic receptor antagonist |
DrugBank | D07759 | Anticholinergic mydriatic |
Mechanistically, cyclopentolate competitively inhibits acetylcholine binding at muscarinic receptors in the iris sphincter and ciliary body. This blockade results in:
Cyclopentolate hydrochloride has achieved broad international regulatory acceptance since its initial approval. Its inclusion in major pharmacopeias reflects standardization of quality attributes:
Table 2: Global Regulatory Status and Essential Medicine Designations
Region/Organization | Approval Status | Designation | Year |
---|---|---|---|
Japan | Approved | Market authorization | 1971 |
World Health Organization | Listed | Essential Medicine (Ophthalmic) | 2021 |
Europe | CEP Granted | Certification of Suitability | 2023 |
United States | USP monograph | Pharmaceutical standard | Ongoing |
Brazil | Class C1 controlled substance | Regulated agent | 2023 |
The European Directorate for the Quality of Medicines (EDQM) granted a Certificate of Suitability (CEP) in June 2023, confirming compliance with European Pharmacopoeia standards and facilitating commercial availability throughout Europe, Southeast Asia, and Oceania [7]. Its Essential Medicine Listing by WHO specifically recognizes its utility for cycloplegic applications and anterior uveitis management [3]. Regulatory frameworks in multiple jurisdictions classify it as a controlled substance due to potential neuropsychiatric effects, with Brazil designating it as Class C1 (Other controlled substances) in 2023 [1] [2].
Table 3: Cyclopentolate Compound Nomenclature
Designation Type | Name(s) |
---|---|
Chemical Name | (RS)-2-(dimethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate hydrochloride |
INN | Cyclopentolate |
Brand Names | Cyclogyl, Cylate, Mydrilate, Pentolair, AK-Pentolate |
CAS Registry | 512-15-2 (base); 5870-29-1 (hydrochloride) |
Molecular Formula | C₁₇H₂₅NO₃ (base); C₁₇H₂₆ClNO₃ (HCl) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9